20(R)Ginsenoside RG3

Ion channel pharmacology Stereospecificity Neuropharmacology

20(R)-Ginsenoside Rg3 is the stereochemically pure R-epimer—not a generic mixture. Unlike 20(S)-Rg3, it does not inhibit voltage-gated Ca²⁺, K⁺, or Na⁺ channels, making it essential for neuroprotection studies. It uniquely promotes keratinocyte migration for wound healing; the 20(S)-epimer is cytotoxic. In vivo, 20(R)-Rg3 undergoes chiral inversion to 20(S)-Rg3, crucial for PK/PD accuracy. It also shows superior antioxidant activity. Insist on pure 20(R)-Rg3 to ensure reproducible, interpretable results.

Molecular Formula C53H90O22
Molecular Weight 1079.3 g/mol
Cat. No. B10780501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20(R)Ginsenoside RG3
Molecular FormulaC53H90O22
Molecular Weight1079.3 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C
InChIInChI=1S/C53H90O22/c1-23(2)10-9-14-53(8,75-48-44(40(64)36(60)28(20-55)71-48)74-47-43(67)38(62)35(59)27(19-54)70-47)24-11-16-52(7)33(24)25(56)18-31-50(5)15-13-32(49(3,4)30(50)12-17-51(31,52)6)73-46-42(66)39(63)37(61)29(72-46)22-69-45-41(65)34(58)26(57)21-68-45/h10,24-48,54-67H,9,11-22H2,1-8H3/t24-,25+,26+,27+,28+,29+,30-,31+,32-,33-,34-,35+,36+,37+,38-,39-,40-,41+,42+,43+,44+,45-,46+,47-,48-,50-,51+,52+,53-/m0/s1
InChIKeyVMFHKVMQSYOBAV-NZYAIYEVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

20(R)-Ginsenoside Rg3: Stereospecific Pharmacological Differentiation and Procurement Considerations


20(R)-Ginsenoside Rg3 (20(R)-Rg3) is a rare dammarane-type tetracyclic triterpenoid saponin isolated primarily from heat-processed Panax ginseng (red ginseng) [1]. It is one of two epimeric forms of ginsenoside Rg3, distinguished from its 20(S)-counterpart solely by the spatial orientation of the hydroxyl group at the C-20 position [2]. This subtle stereochemical variation confers profound differences in biological activity, metabolism, and therapeutic applicability that are critical for scientific and industrial selection [3].

Why 20(R)-Ginsenoside Rg3 Cannot Be Replaced by Its 20(S)-Epimer or Other Ginsenosides


The common practice of using a generic 'ginsenoside Rg3' mixture or substituting the more abundant 20(S)-epimer for 20(R)-Rg3 introduces significant scientific and functional risk. As demonstrated across multiple independent studies, the two epimers exhibit diametrically opposed, stereospecific activities in critical biological contexts, including ion channel regulation, wound healing, insulin secretion, and antioxidant defense [1][2][3]. Furthermore, their metabolic fates diverge substantially, with the 20(S)-epimer undergoing rapid deglycosylation to potent cytotoxic metabolites while the 20(R)-epimer displays a distinct metabolic profile characterized by chiral inversion [4]. Generic substitution therefore not only compromises experimental reproducibility but also obscures the precise pharmacological activity being investigated.

Quantitative Evidence Guide: Differentiating 20(R)-Ginsenoside Rg3 from Key Comparators


Stereospecific Ion Channel Selectivity: 20(R)-Rg3 Exhibits No Voltage-Dependent Channel Inhibition

In a direct head-to-head comparison using the Xenopus oocyte expression system, 20(S)-Rg3, but not 20(R)-Rg3, inhibited Ca2+, K+, and Na+ channel currents in a dose- and voltage-dependent manner [1]. Conversely, both epimers inhibited ligand-gated 5-HT3A and α3β4 nicotinic acetylcholine receptor channel currents, demonstrating that the stereospecificity of 20(R)-Rg3 is channel-type dependent [1].

Ion channel pharmacology Stereospecificity Neuropharmacology

Superior In Vivo Antioxidant Efficacy: 20(R)-Rg3 Outperforms 20(S)-Rg3

In a mouse model of cyclophosphamide-induced oxidative stress, 20(R)-Rg3 exhibited significantly stronger antioxidant effects than its 20(S)-epimer [1]. The R-form demonstrated a greater capacity to elevate total antioxidant capacity (T-AOC), increase activities of catalase (CAT), superoxide dismutase (SOD), and lysozyme, while decreasing xanthine oxidase (XOD) activity and levels of malondialdehyde (MDA) and nitric oxide (NO) [1].

Antioxidant Oxidative stress Immunomodulation

Divergent Wound Healing Profiles: 20(R)-Rg3 Promotes Keratinocyte Migration, 20(S)-Rg3 Exhibits Cytotoxicity

In a study assessing effects on HaCaT keratinocytes, 20(R)-Rg3 was found to be non-toxic and promoted the expression of wound healing-related genes (COL1A2, ACTC1), thereby increasing the mobility and invasiveness of keratinocytes [1]. In stark contrast, 20(S)-Rg3 exhibited moderate toxicity against keratinocytes and reduced both mobility and invasiveness [1]. Furthermore, 20(R)-Rg3 increased the initial rate of wound healing in vivo in BALB/c mice [1].

Wound healing Dermatology Cytotoxicity

Lack of Insulinotropic Activity: 20(R)-Rg3 Does Not Stimulate Insulin Secretion

In a comparative study of glucose-stimulated insulin secretion in HIT-T15 cells, 5 µM of 20(S)-Rg3 enhanced insulin secretion by 58% compared to control, while 20(R)-Rg3 showed no effect [1]. In C2C12 myotubes, both epimers phosphorylated AMPK and ACC, although 20(R)-Rg3 exhibited a lesser effect [1].

Diabetes Insulin secretion Metabolic pharmacology

Markedly Slower Metabolic Transformation: 20(R)-Rg3 is 19-Fold Less Susceptible to Deglycosylation

When incubated anaerobically with human fecal microflora, 20(S)-ginsenoside Rg3 was rapidly transformed to 20(S)-ginsenoside Rh2 and 20(S)-protopanaxadiol, with the amount of transformation being 19-fold higher than that observed for the conversion of 20(R)-ginsenoside Rg3 to its corresponding metabolites [1]. This indicates that 20(R)-Rg3 is a significantly poorer substrate for the bacterial glycosidases responsible for generating the potent cytotoxic metabolites Rh2 and PPD [1].

Pharmacokinetics Drug metabolism Gut microbiome

Unique Chiral Inversion: 20(R)-Rg3 Converts to 20(S)-Rg3 In Vivo

A stereoselective pharmacokinetic study in rats revealed that following intravenous and intra-gastric administration, 20(R)-Rg3 undergoes unidirectional chiral inversion to 20(S)-Rg3, whereas the reverse conversion does not occur [1]. This means that a portion of administered 20(R)-Rg3 is converted in vivo into the 20(S)-epimer, which possesses a distinct pharmacological profile [1].

Pharmacokinetics Chiral inversion In vivo metabolism

Optimal Research and Industrial Application Scenarios for 20(R)-Ginsenoside Rg3


Neuroprotection and Ion Channel Research Requiring Voltage-Gated Channel Selectivity

20(R)-Rg3 is the optimal choice for studies investigating neuroprotection or ion channel modulation where non-specific inhibition of voltage-gated Ca2+, K+, or Na+ channels must be avoided. Its lack of activity at these channels, as demonstrated in direct comparison with 20(S)-Rg3 [1], allows researchers to isolate effects mediated by ligand-gated channels or other targets without confounding background activity.

Wound Healing and Dermatological Formulation Development

For the development of topical agents aimed at accelerating wound closure, 20(R)-Rg3 is the only suitable epimer. It uniquely promotes keratinocyte migration, invasiveness, and expression of key wound healing genes, while also accelerating in vivo wound closure in mouse models [1]. In contrast, the 20(S)-epimer exhibits cytotoxicity towards the same cell type and should be excluded from such formulations.

In Vivo Studies Designed to Leverage or Account for Chiral Inversion

Investigators conducting in vivo pharmacokinetic or pharmacodynamic studies with ginsenoside Rg3 must use the pure 20(R)-epimer if they intend to study the biological consequences of chiral inversion. The unidirectional conversion of 20(R)-Rg3 to 20(S)-Rg3 in vivo [1] creates a unique metabolic profile that cannot be replicated by administering the 20(S)-epimer or an undefined mixture. This is essential for accurate interpretation of in vivo efficacy and mechanism-of-action studies.

Antioxidant and Immunomodulatory Research Demanding Superior In Vivo Efficacy

When the research objective is to evaluate antioxidant or immunomodulatory effects in an in vivo model of oxidative stress, 20(R)-Rg3 is the demonstrably superior choice. Its significantly higher antioxidant activity compared to 20(S)-Rg3 in cyclophosphamide-challenged mice [1] translates to a more robust functional outcome, making it the preferred epimer for studies in this domain.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 20(R)Ginsenoside RG3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.